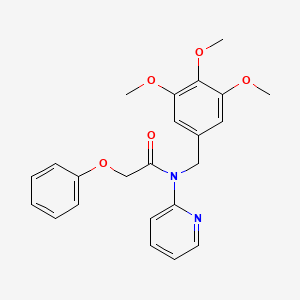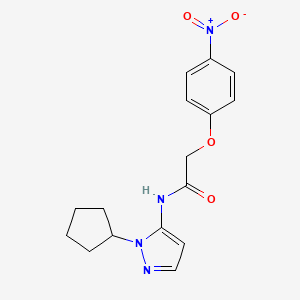
2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a pyridinyl group, and a trimethoxybenzyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halide under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be attached via a nucleophilic substitution reaction using pyridine and a suitable leaving group.
Formation of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be synthesized by reacting 3,4,5-trimethoxybenzyl chloride with an appropriate nucleophile.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone by reacting the intermediate compounds with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or sulfonates as leaving groups, with nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-phenoxy-N-(pyridin-2-yl)-N-(3,4-dimethoxybenzyl)acetamide
- 2-phenoxy-N-(pyridin-2-yl)-N-(3,5-dimethoxybenzyl)acetamide
Uniqueness
2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide is unique due to the presence of the trimethoxybenzyl group, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C23H24N2O5 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-phenoxy-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24N2O5/c1-27-19-13-17(14-20(28-2)23(19)29-3)15-25(21-11-7-8-12-24-21)22(26)16-30-18-9-5-4-6-10-18/h4-14H,15-16H2,1-3H3 |
InChI-Schlüssel |
QSJROXVWTCOKSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11356564.png)
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11356572.png)

![N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11356581.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B11356586.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11356590.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11356600.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenoxybutanamide](/img/structure/B11356609.png)
![N-[4-(acetylamino)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356612.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}furan-2-carboxamide](/img/structure/B11356616.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11356622.png)

![4-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11356634.png)
![4-(Butylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11356641.png)
